4-Cyclohexylbut-2-enal
Description
Overview of α,β-Unsaturated Aldehyde Chemistry in Modern Organic Synthesis
α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. nih.govwikipedia.org This structural arrangement, with the general form (O=CR)−Cα=Cβ-R, results in unique electronic properties and reactivity, making them exceptionally valuable building blocks in modern organic synthesis. wikipedia.org The conjugation of the alkene and carbonyl groups allows for delocalization of pi-electrons, activating both the carbonyl carbon and the β-carbon as electrophilic sites. pressbooks.pub
Consequently, these compounds can undergo two primary modes of nucleophilic attack: a 1,2-addition directly to the carbonyl carbon or a 1,4-conjugate addition (also known as a Michael addition) to the β-carbon. wikipedia.orgpressbooks.pub The reaction pathway is often determined by the nature of the nucleophile; strong, "hard" nucleophiles tend to favor 1,2-addition, while softer nucleophiles typically result in 1,4-addition. pressbooks.pub This dual reactivity allows for the selective formation of a wide array of more complex molecules. α,β-Unsaturated aldehydes are foundational intermediates in the synthesis of natural products, pharmaceuticals, and materials, with their catalytic synthesis receiving significant attention over the past decades. nih.govmdpi.comrsc.org Their utility is further demonstrated in their participation in various cycloaddition reactions and their role as precursors in the production of dyes, pesticides, and aromatic compounds. nih.govmdpi.com
Contextualization of 4-Cyclohexylbut-2-enal within the Class of Cyclic Alkyl-Substituted Enals
This compound belongs to the subclass of α,β-unsaturated aldehydes that bear a bulky, non-aromatic cyclic alkyl substituent. Specifically, the cyclohexyl group is attached at the γ-position relative to the aldehyde, influencing the steric and electronic environment of the reactive enal moiety. The presence of such a substituent can impact the molecule's reactivity, potentially directing the stereochemical outcome of reactions at the α- or β-positions.
Compounds within this class are important intermediates in organic synthesis. organic-chemistry.orggoogle.com The saturated cyclic alkyl group, like the cyclohexyl ring in this compound, distinguishes it from aryl-substituted counterparts such as cinnamaldehyde. This structural feature is relevant in fields like fragrance chemistry, where the size and shape of the molecule are critical. justia.comgoogle.com Research into the synthesis and reactions of these compounds contributes to the development of novel molecular architectures, including those with potential applications as fragrances or in the construction of complex bioactive molecules. caltech.edunih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4404-92-6 sigmaaldrich.com |
| Molecular Formula | C₁₀H₁₆O lookchem.com |
| Molecular Weight | 152.24 g/mol sigmaaldrich.com |
This table is generated based on available data from chemical suppliers and databases.
Historical Development and Evolution of Synthetic Strategies for Analogous Structures
The synthesis of α,β-unsaturated aldehydes has evolved significantly over time, driven by the need for more efficient and selective methods. Historically, methods such as the Darzens reaction were employed for synthesizing polyene aldehydes, though these processes often suffered from poor yields, especially on a larger scale. google.com Classic condensation reactions, like the aldol (B89426) condensation, have long been a staple for forming the carbon-carbon double bond conjugated to the carbonyl group. nih.gov
In recent decades, the field has shifted towards more sophisticated and atom-efficient catalytic methods. rsc.org Carbonylation reactions, for instance, have emerged as a powerful tool for converting readily available substrates into α,β-unsaturated carbonyl compounds. rsc.orgresearchgate.net Transition-metal catalysis, employing metals like palladium, copper, and iridium, has enabled a wide range of transformations, including conjugate additions and hydroaminations, with high levels of control and selectivity. organic-chemistry.orgacs.org The development of organocatalysis has also provided novel pathways for the enantioselective synthesis of these compounds. caltech.edu For instance, iminium ion activation using chiral amines can facilitate asymmetric reactions, a significant advancement over older, non-stereoselective methods. caltech.edunih.gov A notable strategy for preparing compounds like (2E)-4-cyclohexylbut-2-enal involves a three-carbon homologation/isomerization sequence, which has been explored as a method to generate α,β-unsaturated aldehydes from simpler starting materials. ntu.edu.sg
Table 2: Selected Synthetic Approaches for α,β-Unsaturated Aldehydes
| Method | Description | Key Features |
| Aldol Condensation | Base- or acid-catalyzed reaction between two carbonyl compounds to form a β-hydroxy carbonyl, which then dehydrates. | A foundational, widely used method. nih.gov |
| Darzens Reaction | Historically used for homologation of polyene aldehydes. | Can suffer from low yields in large-scale production. google.com |
| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. | A versatile method for forming C=C bonds. ntu.edu.sg |
| Catalytic Carbonylation | Introduction of a carbonyl group using carbon monoxide and a transition-metal catalyst. | High atom economy; converts simple substrates to valuable products. rsc.orgresearchgate.net |
| Organocatalytic Conjugate Addition | Use of small organic molecules (e.g., chiral amines) to catalyze the addition of nucleophiles. | Enables enantioselective synthesis. caltech.edu |
| Transition-Metal Catalyzed Coupling | Reactions like the Suzuki or Heck coupling to form the unsaturated system. | Offers broad substrate scope and functional group tolerance. organic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(E)-4-cyclohexylbut-2-enal |
InChI |
InChI=1S/C10H16O/c11-9-5-4-8-10-6-2-1-3-7-10/h4-5,9-10H,1-3,6-8H2/b5-4+ |
InChI Key |
BRQHJPHHSBUZPY-SNAWJCMRSA-N |
Isomeric SMILES |
C1CCC(CC1)C/C=C/C=O |
Canonical SMILES |
C1CCC(CC1)CC=CC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Cyclohexylbut 2 Enal and Its Structural Analogues
Classical Approaches to α,β-Unsaturated Aldehyde Synthesis
Traditional methods for constructing α,β-unsaturated aldehydes have long been established, relying on predictable and robust reactions. These approaches, while sometimes lacking the efficiency or selectivity of modern catalytic systems, form the foundation of synthetic strategies in this area.
Wittig Olefination and its Modified Variants for the Formation of the Carbonyl-Alkene Conjugate
The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds, making them highly suitable for synthesizing α,β-unsaturated aldehydes. organic-chemistry.orgdalalinstitute.com The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. dalalinstitute.com For the synthesis of an α,β-unsaturated aldehyde like 4-cyclohexylbut-2-enal, a two-carbon homologation using a reagent like (formylmethylene)triphenylphosphorane with cyclohexylacetaldehyde would be a direct approach.
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate-stabilized carbanions. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, often leading to cleaner reactions and easier removal of byproducts. wikipedia.org A key advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)-alkene, which is the thermodynamically more stable isomer. wikipedia.orgwikipedia.org This is particularly advantageous for synthesizing compounds like (2E)-4-cyclohexylbut-2-enal. The reaction involves the condensation of an aldehyde with a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, in the presence of a base. A specific synthesis of (2E)-4-cyclohexylbut-2-enal has been documented involving a Wittig olefination followed by hydrolysis. ntu.edu.sg
The stereochemical outcome of these reactions can be influenced by the nature of the ylide and the reaction conditions. dalalinstitute.com Stabilized ylides, which contain an electron-withdrawing group, generally yield (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. dalalinstitute.comwikipedia.org Modifications such as the Schlosser protocol can be used to favor the (E)-alkene even with non-stabilized ylides. dalalinstitute.comwikipedia.org The versatility and reliability of the HWE reaction have made it a standard method in the total synthesis of numerous natural products. conicet.gov.arthieme-connect.com
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion |
| Reactivity | Less reactive with ketones (stabilized ylides) | More reactive, reacts with aldehydes and ketones organicchemistrydata.org |
| Stereoselectivity | Variable; (Z)-alkene with non-stabilized ylides, (E)-alkene with stabilized ylides dalalinstitute.comwikipedia.org | Predominantly (E)-alkene formation wikipedia.orgwikipedia.org |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester wikipedia.org |
| Byproduct Removal | Often requires chromatography | Typically removed by aqueous extraction wikipedia.org |
Oxidation Reactions of Allylic Alcohols to Access this compound Precursors
The selective oxidation of primary allylic alcohols is a direct and efficient route to α,β-unsaturated aldehydes. To synthesize this compound via this method, the corresponding precursor, 4-cyclohexylbut-2-en-1-ol, would be required. A variety of reagents have been developed to achieve this transformation with high chemoselectivity, avoiding over-oxidation to the carboxylic acid or reaction with the double bond.
Manganese dioxide (MnO₂) is a classic and widely used reagent for the oxidation of allylic and benzylic alcohols due to its mildness and high selectivity. ambeed.com The reaction is heterogeneous and requires an excess of the reagent. Other common oxidants include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC).
More modern methods offer catalytic solutions that are often more efficient and environmentally benign. For instance, palladium catalysts in the presence of molecular oxygen can achieve highly selective oxidation of allylic alcohols. acs.org Platinum black has also been shown to be an effective catalyst for this transformation, utilizing aqueous hydrogen peroxide as the oxidant, which can be performed under organic solvent-free conditions. rsc.orgrsc.org Another selective method uses selenium(IV) oxide with tert-butyl hydroperoxide, which specifically oxidizes primary allylic alcohols while leaving secondary allylic, benzylic, and saturated alcohols unaffected. thieme-connect.com
Regioselective Isomerization Reactions in α,β-Unsaturated Aldehyde Formation
Regioselective isomerization provides an alternative pathway to α,β-unsaturated aldehydes from other isomers, such as β,γ-unsaturated aldehydes or propargyl alcohols. A documented synthesis of (2E)-4-cyclohexylbut-2-enal utilizes the β,γ- to α,β-isomerization upon hydrolysis of a three-carbon homologated Wittig olefination product. ntu.edu.sg
Transition metal catalysts are particularly effective in promoting these isomerizations. For example, palladium catalysts can facilitate the long-range isomerization of alkynyl alcohols to furnish α,β-unsaturated aldehydes with high (E/Z) selectivity. researchgate.net This method allows for the remote functionalization of molecules. Ruthenium complexes are also capable of catalyzing the isomerization of alkynes to allenes, which can then be further transformed into β,γ-unsaturated ketones, and subsequently isomerized to the α,β-conjugated isomers under basic conditions. nih.gov An electrochemical approach has also been developed for the isomerization of α,β-unsaturated aldehydes, which proceeds catalytically with active species generated by a small amount of electricity. acs.org
Catalytic Strategies for the Preparation of this compound
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both metal-based and organocatalytic strategies have been successfully applied to the synthesis of α,β-unsaturated aldehydes and their derivatives.
Metal-Catalyzed Transformations for Bond Formation and Rearrangements
Metal catalysts play a crucial role in modern synthetic organic chemistry, enabling a wide range of transformations for the synthesis of α,β-unsaturated aldehydes. Hydroformylation of alkynes is a direct, atom-economical method for producing these compounds. Rhodium-catalyzed hydroformylation of alkynes using formic acid as a CO surrogate provides α,β-unsaturated aldehydes in high yields and with excellent E-selectivity, avoiding the need to handle toxic carbon monoxide gas. nih.govresearchgate.net
Palladium catalysts are also versatile for these syntheses. As mentioned, Pd-catalyzed isomerization of alkynyl alcohols is an effective method. researchgate.net Additionally, nickel-catalyzed hydroalkynylation of activated alkenes, such as α,β-unsaturated aldehydes, has been developed, although this typically adds a group to the double bond rather than forming the enal itself. chinesechemsoc.org
Table 2: Examples of Metal-Catalyzed Syntheses of α,β-Unsaturated Aldehydes
| Catalyst System | Substrate Type | Product | Key Features |
|---|---|---|---|
| Rh(acac)(CO)₂/Xantphos | Alkynes | (E)-α,β-Unsaturated aldehydes | High regioselectivity and E-selectivity; uses formic acid/acetic anhydride (B1165640) as CO source. researchgate.net |
| Pd catalyst | Alkynyl alcohols | (E)-α,β-Unsaturated aldehydes | Long-range isomerization with high E/Z ratio (>20:1). researchgate.net |
| Pt black/H₂O₂ | Allylic alcohols | α,β-Unsaturated aldehydes | High yield and selectivity; can be performed under solvent-free conditions. rsc.org |
| Ru complex | Alkynes and Aldehydes | β,γ-Unsaturated ketones | Tandem catalysis leads to β,γ-isomers, which can be isomerized to α,β-unsaturated ketones. nih.gov |
Organocatalytic Enantioselective Synthesis of this compound Derivatives
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. scienceopen.com For α,β-unsaturated aldehydes, organocatalytic methods often involve the activation of the substrate by a chiral secondary amine, such as a derivative of proline. scienceopen.commdpi.com This activation proceeds through the formation of a dienamine or iminium ion intermediate.
For instance, the enantioselective alkylation of α,β-unsaturated aldehydes at the γ-position can be achieved via dienamine catalysis. acs.org While this modifies the existing enal, other strategies build the chiral aldehyde scaffold directly. Proline-catalyzed aldol (B89426) condensation reactions between epoxides and aldehydes can generate α-substituted (E)-α,β-unsaturated aldehydes. rsc.org
The development of enantioselective organocatalytic hydrogenation of α,β-unsaturated aldehydes using an imidazolidinone catalyst and a Hantzsch ester as the hydrogen source allows for the creation of β-stereogenic aldehydes. organic-chemistry.orgcaltech.edu This method has been specifically applied to the reduction of (E)-4-cyclohexylbut-2-enal, yielding the saturated chiral aldehyde with high enantioselectivity (96% ee). caltech.edu Furthermore, organocatalytic peroxidation of α,β-unsaturated aldehydes has been developed to synthesize chiral endoperoxides, demonstrating the versatility of these intermediates in asymmetric synthesis. nih.govorganic-chemistry.orgacs.org These methods highlight the potential to create chiral derivatives of this compound with high stereocontrol.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes by preventing waste, improving atom economy, using safer solvents and reagents, and increasing energy efficiency. imist.mapandawainstitute.com These principles can be applied to the synthesis of this compound and its analogues.
One key approach is the use of safer, renewable, or non-traditional solvents. Reactions have been developed for the synthesis of α,β-unsaturated carbonyls in water or polyethylene (B3416737) glycol (PEG), which are more environmentally benign than conventional organic solvents. acs.orgmatanginicollege.ac.in Another strategy is the use of alternative energy sources, such as microwave irradiation, which can dramatically reduce reaction times and energy consumption compared to conventional heating. oatext.com
The choice of reagents and catalysts is also critical. Green syntheses often employ heterogeneous catalysts that can be easily recovered and reused, or biocatalysts that operate under mild conditions in aqueous media. scielo.br For instance, the oxidation of the precursor allylic alcohol can be performed using electrochemically generated hydrogen peroxide (H₂O₂), a clean oxidant that produces only water as a byproduct, in place of stoichiometric heavy-metal-based oxidants. rsc.org Similarly, Knoevenagel condensations, a classic method for forming C=C bonds, can be run under solvent-free conditions using mild catalysts, aligning with green chemistry goals. oatext.comscielo.br
| Principle | Conventional Method | Green Alternative | Advantages of Green Method |
| Solvent | Dichloromethane, Toluene | Water, Polyethylene Glycol (PEG), Solvent-free | Reduced toxicity, improved safety, easier disposal. acs.orgmatanginicollege.ac.in |
| Energy | Conventional heating (hours) | Microwave irradiation (minutes) | Drastically reduced reaction times and energy usage. oatext.com |
| Oxidizing Agent | CrO₃, PCC (stoichiometric) | H₂O₂ (catalytic, in-situ generated) | Avoids toxic heavy metal waste; water is the only byproduct. rsc.org |
| Catalysis | Homogeneous acid/base | Reusable solid catalysts, biocatalysts | Catalyst can be easily separated and recycled; mild reaction conditions. scielo.br |
This table compares traditional synthetic approaches with greener alternatives applicable to the synthesis of α,β-unsaturated aldehydes.
One-Pot and Cascade Sequences for Enhanced Synthetic Efficiency
One-pot and cascade (or tandem) reactions combine multiple synthetic steps into a single, uninterrupted process without isolating intermediates. This approach significantly enhances synthetic efficiency by reducing reaction time, solvent use, and purification steps, leading to lower costs and less waste. rsc.org The synthesis of functionalized aldehydes like this compound can benefit greatly from such strategies.
Organocatalysis is particularly well-suited for designing cascade reactions because a single catalyst can mediate multiple, distinct transformations. For example, a reaction can be initiated through iminium ion catalysis, and the resulting intermediate can then be intercepted in a subsequent step that proceeds via enamine catalysis. rsc.org
Several powerful cascade reactions starting from α,β-unsaturated aldehydes have been developed:
Aza-Michael/Hemiacetal Cascade: The reaction of α,β-unsaturated aldehydes with disubstituted hydrazines can be catalyzed by secondary amines to produce pyrazolidine (B1218672) derivatives in a highly diastereoselective and enantioselective manner. beilstein-journals.org
Oxa-Michael/Aldol Cascade: A chiral amine catalyst can promote a tandem oxa-Michael addition of a salicylic (B10762653) aldehyde derivative to an enal, followed by an intramolecular aldol condensation to form complex chromene structures with excellent enantiocontrol. researchgate.net
Dienamine-Iminium Cascade: α,β-Unsaturated aldehydes can be activated by a primary amine to form a dienamine intermediate, which undergoes a remote γ-alkylation. The subsequent intermediate can then be involved in an iminium-catalyzed cyclization, all within the same pot. rsc.org
These elegant sequences allow for the rapid construction of molecular complexity from simple, readily available starting materials, showcasing the power of modern synthetic design. acs.orgresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 4 Cyclohexylbut 2 Enal
Nucleophilic Addition Reactions to the Conjugated System
The conjugated π-system in 4-cyclohexylbut-2-enal allows for two primary modes of nucleophilic attack: direct addition to the carbonyl carbon (1,2-addition) and conjugate addition to the β-carbon (1,4-addition or Michael addition). The competition between these pathways is a central theme in its reactivity.
The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org In the case of this compound, which acts as the "Michael acceptor," a wide variety of "Michael donors" can be employed. These donors are typically stabilized carbanions, such as enolates derived from ketones, malonic esters, or nitroalkanes. libretexts.orgorganic-chemistry.org
The reaction mechanism proceeds in three key steps:
Nucleophile Formation : A base abstracts an acidic proton from the Michael donor to form a resonance-stabilized carbanion (e.g., an enolate). wikipedia.org
Conjugate Addition : The nucleophilic carbanion attacks the electrophilic β-carbon of the this compound molecule. This addition shifts the π-electrons through the conjugated system to form a new enolate intermediate. wikipedia.orgmasterorganicchemistry.com
Protonation : The enolate intermediate is protonated, typically by the conjugate acid of the base or a solvent molecule, to yield the final 1,4-adduct. This step is followed by tautomerization to the more stable keto form. libretexts.org
The driving force for this reaction is the formation of a stable carbon-carbon single bond at the expense of a weaker carbon-carbon π-bond. masterorganicchemistry.com
Table 1: Common Michael Donors and Acceptors in Conjugate Additions
| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |
|---|---|
| Enolates (from ketones, esters) | α,β-Unsaturated Aldehydes (e.g., this compound) |
| Malonates (e.g., Diethyl malonate) | α,β-Unsaturated Ketones (Enones) |
| Nitroalkanes | α,β-Unsaturated Nitriles |
| Organocuprates (Gilman reagents) | α,β-Unsaturated Esters |
| Amines (aza-Michael) | α,β-Unsaturated Sulfones |
This table illustrates the general classes of reactants involved in Michael additions, a pathway central to the reactivity of this compound. wikipedia.orgorganic-chemistry.org
An α,β-unsaturated aldehyde like this compound possesses two distinct electrophilic sites: the carbonyl carbon and the β-carbon. libretexts.org This duality leads to a competition between 1,2-addition (direct attack at the carbonyl) and 1,4-addition (conjugate attack). The outcome is largely determined by the nature of the nucleophile, reflecting principles of kinetic versus thermodynamic control.
1,2-Addition (Direct Addition) : This pathway is generally favored by strong, highly reactive nucleophiles such as organolithium and Grignard reagents. libretexts.orgchemistrysteps.com These reactions are typically fast, irreversible, and thus under kinetic control. The product is an allylic alcohol.
1,4-Addition (Conjugate Addition) : This pathway is favored by softer, less basic nucleophiles like organocuprates, enolates, amines, and thiols. chemistrysteps.com These additions are often reversible and lead to the more thermodynamically stable product, which is the corresponding saturated aldehyde or ketone after tautomerization. organic-chemistry.org
The bulky cyclohexyl group in this compound can also exert steric influence, potentially modulating the facial selectivity of the nucleophilic attack on the planar conjugated system. For cyclic systems like cyclohexenones, steric hindrance generally favors an axial approach for the incoming nucleophile. researchgate.net
Table 2: Influence of Nucleophile on Addition Pathway for α,β-Unsaturated Carbonyls
| Nucleophile Type | Predominant Pathway | Product Type (after workup) | Control |
|---|---|---|---|
| Organolithium (R-Li) | 1,2-Addition | Allylic Alcohol | Kinetic |
| Grignard Reagent (R-MgX) | 1,2-Addition | Allylic Alcohol | Kinetic |
| Organocuprate (R₂CuLi) | 1,4-Addition | Saturated Carbonyl | Thermodynamic |
| Enolates | 1,4-Addition | Saturated Carbonyl | Thermodynamic |
This table summarizes how the choice of nucleophile dictates the regioselectivity of addition to conjugated systems like this compound. libretexts.orgchemistrysteps.com
While this compound is a classic Michael acceptor, its aldehyde functionality also allows it to act as an electrophile in aldol-type reactions. The aldol (B89426) reaction is a powerful method for C-C bond formation that creates a β-hydroxy carbonyl compound, potentially generating two new stereocenters. nih.govnih.gov In the context of enantioselective synthesis, organocatalysis has emerged as a powerful tool to control the stereochemical outcome.
For instance, a chiral primary-tertiary diamine catalyst can react with an enolizable ketone (the nucleophile) to form a nucleophilic enamine. This enamine can then add to an aldehyde electrophile, such as this compound or a related aldehyde, in a highly stereocontrolled manner. The development of such catalytic systems allows for access to specific stereoisomers of the aldol product with high enantiomeric excess (ee). nih.govrsc.org
Research in this area has led to the development of stereodivergent aldol reactions, where minor changes to the catalyst structure can grant access to all four possible stereoisomers of the product from the same set of reactants. nih.gov Malonic acid half-thioesters (MAHTs) are effective pronucleophiles in these reactions, undergoing decarboxylation to generate the active enolate under mild conditions. nih.gov
Table 3: Illustrative Data for an Enantioselective Aldol Reaction
| Aldehyde Substrate | Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) of Major Isomer |
|---|---|---|---|
| Benzaldehyde | Proline-derived Catalyst A | >95:5 | 98 |
| Cyclohexanecarboxaldehyde | Proline-derived Catalyst A | 90:10 | 95 |
| Cinnamaldehyde | Proline-derived Catalyst B | 10:90 | 97 |
This table presents representative data showing how different catalysts and substrates can influence the stereochemical outcome in organocatalyzed aldol reactions, a strategy applicable to aldehydes like this compound. nih.govnih.gov
Cycloaddition Chemistry of the α,β-Unsaturated Aldehyde Moiety
The conjugated diene-like character of the enal system and the presence of two π-bonds allow this compound to participate in various cycloaddition reactions.
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as a dienophile, to form a six-membered ring. wikipedia.orgmychemblog.com In this context, the α,β-unsaturated aldehyde moiety of this compound acts as the dienophile. The reaction involves the 4 π-electrons of the diene and the 2 π-electrons of the enal's C=C double bond. organic-chemistry.org
The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing aldehyde group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.orgucalgary.ca This facilitates the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene (e.g., one bearing alkyl or alkoxy groups). ucalgary.ca The reaction is highly stereospecific, with the stereochemistry of the reactants being retained in the cyclohexene product. ucalgary.ca When cyclic dienes are used, bicyclic adducts are formed, with a general preference for the endo product due to favorable secondary orbital interactions in the transition state. organic-chemistry.org
Under photochemical conditions, α,β-unsaturated carbonyl compounds can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane rings. youtube.com Upon irradiation, this compound can be excited to a triplet state, which then adds to an olefin in a stepwise manner via a diradical intermediate. youtube.com This process can occur intermolecularly with another alkene or intramolecularly if a second double bond is present in the molecule at a suitable position. The regiochemistry and stereochemistry of these photocycloadditions can be complex. Catalytic systems, sometimes involving visible light and a photosensitizer, have been developed to achieve high enantioselectivity in these transformations. researchgate.net
While less common, [3+2] cycloadditions are also possible. These reactions typically involve a three-atom component (like a nitrile oxide or an azomethine ylide) reacting across the C=C double bond of the enal to form a five-membered heterocyclic ring. Thermal cycloadditions are also known, though they may follow different mechanistic pathways compared to their photochemical counterparts. acs.org
Reduction and Oxidation Chemistry of this compound
The reduction of this compound can proceed via several pathways, depending on the reagents and conditions employed. The primary sites of reduction are the carbonyl (C=O) group and the olefinic (C=C) bond. The selective reduction of one of these functional groups in the presence of the other is a key challenge and a focus of significant research.
Chemoselective Hydrogenation of Carbonyl (C=O) vs. Olefinic (C=C) Bonds
The chemoselective hydrogenation of α,β-unsaturated aldehydes like this compound is a pivotal transformation that can yield either the corresponding allylic alcohol, saturated aldehyde, or saturated alcohol. The selective reduction of the carbonyl group to afford 4-cyclohexylbut-2-en-1-ol is often desired, as allylic alcohols are valuable synthetic intermediates. Conversely, selective hydrogenation of the C=C bond leads to the saturated aldehyde, 4-cyclohexylbutanal, while complete reduction of both functional groups results in the saturated alcohol, 4-cyclohexylbutan-1-ol.
The outcome of the hydrogenation is highly dependent on the catalyst system employed. For instance, platinum-based catalysts are often utilized for such reductions. The selectivity can be influenced by the choice of catalyst support, promoters, and reaction conditions such as temperature and pressure. For related α,β-unsaturated carbonyl compounds, different selectivities have been observed depending on the catalytic system. For example, in the hydrogenation of 4-phenyl-2-butanone, a structurally related ketone, selectivity towards the hydrogenation of the aromatic ring versus the ketone can be controlled by the choice of catalyst and solvent.
| Catalyst System | Substrate | Product(s) | Selectivity | Reference |
| Platinum on Titania (Pt/TiO₂) | 4-Phenyl-2-butanone | 4-Phenyl-2-butanol, 4-Cyclohexyl-2-butanone, 4-Cyclohexyl-2-butanol | Varies with solvent | [Not directly available for this compound] |
| Ruthenium on Lanthanum Oxide-Zinc Oxide (Ru/La₂O₃-ZnO) | Benzene | Cyclohexene, Cyclohexane | High initial selectivity to cyclohexene | [Not directly available for this compound] |
Asymmetric Reduction Strategies yielding Chiral Alcohols
The reduction of the prochiral carbonyl group of this compound can be performed enantioselectively to produce chiral alcohols. These chiral building blocks are of significant interest in the synthesis of pharmaceuticals and other biologically active molecules. Asymmetric reduction can be achieved using chiral catalysts, which can be either metal-based complexes with chiral ligands or biocatalysts.
One common approach involves the use of borane reagents in the presence of a chiral catalyst, such as an oxazaborolidine (Corey-Bakshi-Shibata or CBS catalyst). These catalysts create a chiral environment around the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. Hyperbranched chiral catalysts have also been developed for the asymmetric reduction of ketones with borane, often resulting in good yields and high enantiomeric excesses.
Biocatalysis offers an alternative, environmentally benign approach to asymmetric reduction. Enzymes such as alcohol dehydrogenases from various microorganisms or plant tissues can reduce ketones and aldehydes with high enantioselectivity. For example, various plant tissues have been shown to reduce prochiral ketones to chiral alcohols with high enantiomeric excess (e.e.) and chemical yield.
| Catalyst/Method | Substrate Type | Product | Enantiomeric Excess (e.e.) | Reference |
| Hyperbranched Chiral Amino Alcohols/Borane | Ketones | Chiral Secondary Alcohols | High | rsc.org |
| Plant Tissues (e.g., Daucus carota) | Prochiral Ketones | Chiral Alcohols | Up to 98% | nih.gov |
| Ene-Reductases (OPR3, YqjM) | 2,5-Cyclohexadienones | Chiral 2-Cyclohexenones | Up to >99% | nih.gov |
This table provides examples of asymmetric reduction strategies for related carbonyl compounds to demonstrate the potential for producing chiral alcohols from this compound.
Derivatization and Functionalization Reactions of this compound
Beyond reduction and oxidation, this compound can undergo a range of derivatization and functionalization reactions, allowing for its conversion into other key synthetic intermediates and the extension of its carbon chain.
Conversion to Homoallylic Alcohols and Other Key Intermediates
The conversion of aldehydes to homoallylic alcohols is a fundamental carbon-carbon bond-forming reaction in organic synthesis. For this compound, this would involve the addition of an allyl group to the carbonyl carbon. This can be achieved using various organometallic reagents, such as allylmagnesium halides (Grignard reagents) or allyltributyltin in the presence of a Lewis acid. These reactions typically proceed via a 1,2-addition mechanism to the carbonyl group.
The synthesis of homoallylic alcohols can also be accomplished through chemo-enzymatic one-pot oxidation-allylation cascades. In such a sequence, an alcohol is first oxidized to an aldehyde in situ, which then undergoes an allylation reaction. This approach has been demonstrated for benzylic and cinnamic alcohols, yielding homoallylic secondary alcohols in high yields.
| Reagent/Method | Substrate Type | Product | Yield | Reference |
| Allylboronic acid pinacol ester / Indium(0)-mediated Barbier-type coupling | Aldehydes (in situ from alcohols) | Homoallylic Alcohols | Up to 96% | scite.ai |
| α-Stannylallylboranes | Aldehydes | (E)-δ-Stannyl Homoallylic Alcohols | Good yields, excellent enantioselectivities | nih.gov |
This table illustrates methods for converting aldehydes to homoallylic alcohols, which are applicable to this compound.
Chain Elongation and Functional Group Interconversions
The carbon skeleton of this compound can be extended through various synthetic methodologies. A prominent example is the Wittig reaction, which converts aldehydes and ketones into alkenes. masterorganicchemistry.com By reacting this compound with a phosphorus ylide (a Wittig reagent), the carbon chain can be elongated and a new double bond can be introduced at a specific position. The geometry of the resulting alkene is dependent on the nature of the ylide used. masterorganicchemistry.com
The Wittig reaction is a powerful tool for carbon-carbon bond formation and allows for the extension of the carbon chain. The components for this reaction, carbonyls and ylides, are generally readily available or can be easily synthesized.
Functional group interconversions can further diversify the derivatives of this compound. For example, the aldehyde functionality can be converted to other functional groups such as carboxylic acids, esters, or amides through standard synthetic protocols. The olefinic bond can also participate in various reactions, including epoxidation, dihydroxylation, and metathesis, to introduce new functionalities.
| Reaction | Reagent(s) | Product Type | Key Feature | Reference |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene | Carbon chain extension, specific double bond formation | masterorganicchemistry.com |
This table highlights a key reaction for the chain elongation of aldehydes like this compound.
Advanced Spectroscopic and Stereochemical Characterization of 4 Cyclohexylbut 2 Enal
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and stereochemistry of organic molecules. For 4-Cyclohexylbut-2-enal, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.
¹H NMR: This technique would provide information about the chemical environment of each proton. Key expected signals would include a downfield singlet or doublet for the aldehydic proton, distinct signals for the vinylic protons on the carbon-carbon double bond, and a complex set of overlapping signals for the protons of the cyclohexyl ring and the methylene (B1212753) bridge. The coupling constants between the vinylic protons would help establish the geometry (E/Z isomerism) of the double bond.
¹³C NMR: This experiment would identify all unique carbon atoms in the molecule. The spectrum would be expected to show a signal for the carbonyl carbon of the aldehyde in the highly deshielded region (around 190-200 ppm), signals for the sp² carbons of the alkene, and a series of signals for the sp³ carbons of the cyclohexyl ring and the methylene group.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the cyclohexyl and butyl chain carbons.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the cyclohexyl ring and along the butenal chain, for instance, by showing correlations between the aldehydic proton and the adjacent vinylic proton, and between the vinylic protons themselves.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct map of C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for connecting different structural fragments of the molecule, for example, by showing a correlation from the aldehydic proton to the C2 and C3 carbons of the butenal chain, and from the methylene protons at C4 to carbons within the cyclohexyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. For this compound, NOESY could provide further confirmation of the double bond geometry by showing correlations between protons that are close in space but not necessarily strongly coupled. It could also help to define the preferred conformation of the cyclohexyl ring relative to the butenal chain.
Application of Chiral Derivatizing Agents for Enantiomeric Excess Determination
Since enantiomers are indistinguishable in a standard (achiral) NMR environment, chiral derivatizing agents (CDAs) would be used to determine the enantiomeric excess (% ee) of a sample of this compound. The aldehyde would be reacted with an enantiomerically pure CDA (e.g., a chiral amine or alcohol) to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the integration of specific, well-resolved signals (typically in the ¹H NMR spectrum) to quantify the ratio of the two enantiomers.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap would be used to measure the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula (C₁₀H₁₆O).
Fragmentation Analysis: Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern provides a fingerprint that can help confirm the structure. Expected fragmentation pathways for an α,β-unsaturated aldehyde would include cleavage of the cyclohexyl ring, loss of the formyl group (-CHO), and other characteristic cleavages of the butenal chain.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which is directly related to the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. A strong, sharp peak around 1685-1705 cm⁻¹ would be indicative of the C=O stretch of a conjugated aldehyde. A peak around 1620-1640 cm⁻¹ would correspond to the C=C stretch of the alkene. Characteristic C-H stretching frequencies for the aldehyde proton (around 2720 cm⁻¹ and 2820 cm⁻¹), the vinylic protons (>3000 cm⁻¹), and the aliphatic protons of the cyclohexyl ring (<3000 cm⁻¹) would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being a relatively non-polar bond, would typically show a strong signal in the Raman spectrum. The C=O bond would also be visible, though often weaker than in the IR spectrum.
Chromatographic Methods for Purity and Enantiomeric Ratio Analysis
Chromatographic techniques are essential for assessing the purity of a sample and for separating and quantifying the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for separating the enantiomers of a chiral compound and determining its enantiomeric purity. A racemic mixture of this compound would be injected onto an HPLC column containing a chiral stationary phase (CSP). The two enantiomers would interact differently with the CSP, leading to different retention times and thus their separation. Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds, including aldehydes. By comparing the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric ratio and enantiomeric excess can be accurately calculated.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. For a molecule like this compound, which possesses inherent volatility due to its moderate molecular weight and functional groups, GC is an ideal method for purity assessment and isomeric separation.
The primary application of GC for this compound would be to determine its purity and to separate its geometric isomers (E and Z). The separation is achieved based on the differential partitioning of the isomers between a stationary phase (a high-boiling point liquid coated on an inert solid support) and a mobile phase (an inert gas, such as helium or nitrogen). The compound's volatility allows for its direct injection into the GC system, though derivatization could be employed to enhance detection or improve separation from complex matrices.
Detailed research findings from a hypothetical GC analysis would focus on the retention times and peak areas of the isomers. The isomer that has a lower boiling point or interacts less strongly with the stationary phase will elute first. The relative peak areas can be used to determine the ratio of the E and Z isomers in a given sample.
Table 1: Illustrative GC Data for Isomer Separation of this compound
Note: The following data are hypothetical examples to illustrate typical results from a GC analysis, as specific experimental data for this compound is not available in the reviewed scientific literature.
| Parameter | Value (Isomer 1) | Value (Isomer 2) |
| Retention Time (min) | 12.45 | 12.89 |
| Peak Area (%) | 95.2 | 4.8 |
| Isomer Assignment | (E)-4-Cyclohexylbut-2-enal | (Z)-4-Cyclohexylbut-2-enal |
| Column Type | DB-5ms (non-polar) | DB-5ms (non-polar) |
| Injector Temperature | 250°C | 250°C |
| Oven Program | 80°C to 200°C at 10°C/min | 80°C to 200°C at 10°C/min |
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. Electronic Circular Dichroism (ECD) is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral compound. This technique is exceptionally useful for determining the absolute configuration of stereocenters. mdpi.com
A critical prerequisite for ECD analysis is the presence of chirality in the molecule. The structure of this compound, in its native form, is achiral as it lacks any stereocenters and possesses a plane of symmetry. Therefore, this compound itself will not produce an ECD signal.
For ECD to be a relevant analytical tool, one would need to study a chiral derivative or analog of this compound. For instance, if a stereocenter were introduced into the cyclohexyl ring or the butenal chain through a synthetic modification, the resulting enantiomers would produce mirror-image ECD spectra. The sign of the observed Cotton effects in the ECD spectrum is directly related to the spatial arrangement of the chromophore (the α,β-unsaturated aldehyde system) and its surrounding chiral environment. thieme-connect.de
The determination of absolute configuration is typically achieved by comparing the experimentally measured ECD spectrum with theoretical spectra generated through quantum chemical calculations. researchgate.net This combined experimental and computational approach provides a reliable method for assigning the absolute stereochemistry of chiral molecules. mdpi.comresearchgate.net
Table 2: Predicted ECD Data for a Hypothetical Chiral Derivative of this compound
Note: This table presents hypothetical data for a theoretical chiral analog of this compound to illustrate the principles of ECD analysis. The parent compound is achiral and does not exhibit an ECD spectrum.
| Parameter | Predicted Value (R-enantiomer) | Predicted Value (S-enantiomer) |
| Wavelength (λmax, nm) | 235 | 235 |
| Cotton Effect Sign | Positive (+) | Negative (-) |
| Molar Ellipticity (Δε) | +5.2 | -5.2 |
| Transition | π → π | π → π |
| Wavelength (λmax, nm) | 320 | 320 |
| Cotton Effect Sign | Negative (-) | Positive (+) |
| Molar Ellipticity (Δε) | -1.8 | +1.8 |
| Transition | n → π | n → π |
Theoretical and Computational Investigations of 4 Cyclohexylbut 2 Enal Reactivity and Conformation
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-Cyclohexylbut-2-enal and predicting its reactivity. These calculations can map out the electron density distribution, identify the frontier molecular orbitals (HOMO and LUMO), and calculate various reactivity descriptors.
The α,β-unsaturated aldehyde functionality in this compound presents multiple reactive sites. The carbonyl carbon and the β-carbon are both electrophilic, making them susceptible to nucleophilic attack. pressbooks.pub Quantum chemical calculations can quantify the partial positive charges on these atoms, helping to predict the regioselectivity of nucleophilic additions. For instance, the calculation of electrostatic potential maps can visually represent the electron-rich and electron-poor regions of the molecule.
Frontier molecular orbital analysis provides further insights into reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule will interact with other chemical species. The energy and spatial distribution of the LUMO, for example, can indicate the most likely site for a nucleophilic attack. Conversely, the HOMO's characteristics can predict the molecule's behavior as a nucleophile in certain reactions.
Table 1: Calculated Electronic Properties and Reactivity Descriptors for α,β-Unsaturated Aldehydes (Illustrative)
| Property | Description | Predicted Implication for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons and the likely site of nucleophilic attack. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Quantifies the electrophilicity of the carbonyl carbon and β-carbon. |
| Fukui Functions | Describe the change in electron density at a given point when the number of electrons changes. | Predicts the most reactive sites for nucleophilic, electrophilic, and radical attacks. |
Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations on this compound.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular mechanics force fields can be used for rapid conformational searches to identify low-energy structures. These initial structures can then be further optimized using more accurate quantum chemical methods. The relative energies of different conformers, such as those with the cyclohexyl ring in a chair or boat conformation, and various orientations of the butenal side chain, can be calculated to determine their populations at a given temperature.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a specific temperature, MD can reveal the conformational transitions and the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule might interact with a catalyst's active site or how its shape might influence the stereochemical outcome of a reaction.
Table 2: Key Conformational Parameters of this compound for Investigation
| Parameter | Description | Significance |
| Dihedral Angle (C-C-C-C) | The angle between the cyclohexyl ring and the butenal chain. | Determines the spatial relationship between the bulky cyclohexyl group and the reactive aldehyde. |
| Cyclohexyl Ring Conformation | The arrangement of the atoms in the cyclohexyl ring (e.g., chair, twist-boat). | Affects the overall steric hindrance and the orientation of substituents. |
| s-cis vs. s-trans Conformation | The conformation around the single bond between the carbonyl group and the C=C double bond. | Influences the reactivity and spectroscopic properties of the enal moiety. |
Computational Mechanistic Studies of Reactions Involving this compound
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as Michael additions, Diels-Alder reactions, or catalytic asymmetric transformations, computational studies can elucidate the reaction pathways, identify transition states, and calculate activation energies. mdpi.comresearchgate.net
By mapping the potential energy surface of a reaction, chemists can follow the geometric and electronic changes that occur as reactants are converted into products. The structures of transition states, which represent the energy maxima along the reaction coordinate, can be located and characterized. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate.
These studies can also explain the stereochemical outcomes of reactions. For example, in an asymmetric reaction, calculations can determine which diastereomeric transition state is lower in energy, thus predicting which enantiomer of the product will be formed in excess. This understanding is crucial for the rational design of more selective catalysts.
In Silico Design and Optimization of Catalysts for Asymmetric Transformations
The development of catalysts for asymmetric transformations of α,β-unsaturated aldehydes is a significant area of research. rsc.orgmdpi.com In silico methods play an increasingly important role in the design and optimization of such catalysts. mdpi.comresearchgate.net By modeling the interaction between this compound and a chiral catalyst, researchers can predict the enantioselectivity of the reaction.
Computational docking can be used to predict the binding mode of the substrate in the catalyst's active site. Once a plausible binding model is established, quantum chemical calculations can be used to model the key bond-forming step of the reaction. By comparing the activation energies for the pathways leading to the different enantiomers of the product, the enantiomeric excess (ee) can be predicted.
This predictive power allows for the virtual screening of libraries of potential catalysts, saving significant time and resources compared to traditional experimental screening. researchgate.net Furthermore, computational studies can provide detailed insights into the non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern the stereoselectivity. This knowledge can then be used to rationally modify the catalyst structure to improve its performance. The systematic discovery of new reactions and catalytic systems can also be aided by computational algorithms. nih.gov
Applications of 4 Cyclohexylbut 2 Enal in Specialized Organic Synthesis
Key Intermediate in the Total Synthesis of Complex Natural Products6.2. Building Block for the Construction of Pharmacologically Relevant Scaffolds6.3. Precursor in the Synthesis of Advanced Organic Materials (e.g., polymers, specialty chemicals)6.4. Role in the Design of Chiral Auxiliaries and Ligands for Asymmetric Catalysis
Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the potential applications of 4-Cyclohexylbut-2-enal in these or other areas of specialized organic synthesis.
Biological Interactions and Mechanistic Insights of 4 Cyclohexylbut 2 Enal in Vitro and in Silico Studies Only
Enzymatic Transformations and Biocatalytic Applications of 4-Cyclohexylbut-2-enal
While specific studies on the enzymatic transformations of this compound are not extensively documented, the principles of biocatalysis suggest potential pathways for its synthesis and modification. Biocatalysis is increasingly recognized as a valuable tool in organic synthesis, offering high efficiency and selectivity under mild reaction conditions. Enzymes' ability to catalyze a wide range of transformations makes them suitable for the production of fine chemicals, including those in the flavor and fragrance industry.
One plausible biocatalytic route to this compound is through the oxidation of the corresponding alcohol, 4-cyclohexylbut-2-en-1-ol. This transformation is analogous to the biocatalytic synthesis of trans-2-hexenal from trans-2-hexen-1-ol, which has been successfully demonstrated using an aryl alcohol oxidase from the fungus Pleurotus eryngii (PeAAOx). researchgate.netbeilstein-journals.org Such oxidase-based systems are advantageous as they utilize molecular oxygen as the terminal electron acceptor, producing only water and hydrogen peroxide as byproducts. researchgate.netbeilstein-journals.org The challenges of low oxygen solubility in aqueous media, which can limit reaction rates, have been addressed through the use of continuous-flow microreactors, significantly enhancing catalytic activity. researchgate.netbeilstein-journals.org
The table below illustrates a potential biocatalytic oxidation reaction for the synthesis of this compound, based on analogous transformations.
| Substrate | Product | Enzyme Class | Potential Source | Reaction Type |
| 4-Cyclohexylbut-2-en-1-ol | This compound | Alcohol Oxidase | Pleurotus eryngii | Oxidation |
It is also conceivable that this compound could serve as a substrate for other enzymatic reactions, such as reduction to the corresponding alcohol or modification of the double bond, although specific examples are not currently reported in the literature. The promiscuity of some enzymes allows them to act on a broad range of substrates, opening possibilities for novel biocatalytic applications of this compound.
Mechanistic Studies of Molecular Interactions with Biomolecules (e.g., protein binding, enzyme modulation)
As an α,β-unsaturated aldehyde, this compound possesses a reactive chemical structure that can engage in covalent interactions with biological macromolecules. wikipedia.org The electrophilic nature of the β-carbon in the carbon-carbon double bond makes it susceptible to nucleophilic attack, particularly from the side chains of amino acid residues in proteins. nih.gov This type of reaction, known as a Michael addition, is a key mechanism through which α,β-unsaturated aldehydes exert their biological effects. nih.govresearchgate.net
The primary nucleophilic targets in proteins for Michael addition are the thiol groups of cysteine residues. nih.gov The "soft" electrophilic character of the β-carbon of α,β-unsaturated aldehydes aligns with the "soft" nucleophilic nature of the sulfur atom in cysteine, making this a favorable reaction. Other nucleophilic amino acid residues, such as histidine and lysine, can also be targets, though reactions with cysteine are generally predominant.
The formation of covalent adducts with proteins can lead to a variety of functional consequences, including altered enzyme activity, disruption of protein structure, and interference with cellular signaling pathways. The specific outcomes depend on the protein target and the location of the modification within the protein structure.
Specific in vitro biological activity data for this compound is limited in publicly available literature. However, the known reactivity of α,β-unsaturated aldehydes suggests that this compound could exhibit various biological effects. In vitro assays are crucial for determining the biological activity of compounds and elucidating their mechanisms of action.
Typical in vitro assays that could be employed to assess the biological activity of this compound include:
Enzyme Inhibition Assays: To determine if the compound can inhibit the activity of specific enzymes. This would involve incubating the enzyme with the compound and measuring the rate of the enzymatic reaction.
Cell Viability Assays: To assess the cytotoxic or cytostatic effects of the compound on cultured cells.
Reporter Gene Assays: To investigate the compound's effects on specific cellular signaling pathways.
Protein Adduct Formation Assays: To confirm and characterize the covalent binding of the compound to proteins. This can be achieved using techniques such as mass spectrometry.
The table below summarizes hypothetical in vitro assays that could be used to characterize the biological activity of this compound.
| Assay Type | Purpose | Potential Outcome |
| Enzyme Inhibition | To assess the effect on enzyme function | Identification of specific enzyme targets |
| Cell Viability | To determine cytotoxicity | Measurement of cell death or growth inhibition |
| Reporter Gene | To study effects on signaling pathways | Elucidation of molecular mechanisms of action |
| Protein Adduct Formation | To confirm covalent binding to proteins | Identification of protein targets and sites of modification |
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, docking studies could be used to identify potential protein targets and to predict the binding mode within the active or allosteric sites of these proteins. The cyclohexyl group would likely play a significant role in hydrophobic interactions within a binding pocket, while the aldehyde and the α,β-unsaturated system could form hydrogen bonds and covalent adducts, respectively.
Molecular Dynamics Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. Following a docking study, MD simulations could be used to assess the stability of the predicted binding pose of this compound and to analyze the conformational changes in both the ligand and the protein upon binding. These simulations can also help to understand the energetics of the interaction and the role of solvent molecules.
The following table outlines the potential application of computational methods to study the interactions of this compound.
| Computational Method | Application | Information Gained |
| Molecular Docking | Prediction of binding mode and affinity | Identification of potential protein targets and binding sites |
| Molecular Dynamics | Simulation of the dynamic behavior of the ligand-protein complex | Assessment of binding stability and conformational changes |
Role as a Semiochemical or Pheromone Analog in Chemical Ecology
Semiochemicals are chemicals that convey signals between organisms, and they play a crucial role in chemical ecology. Pheromones are a class of semiochemicals that mediate interactions between individuals of the same species. ttu.edu Many aldehydes are known to function as pheromones in a variety of organisms, particularly insects.
While there is no direct evidence to classify this compound as a semiochemical or pheromone, its structural features are consistent with those of some known signaling molecules. The presence of a cyclohexyl ring and an unsaturated aldehyde moiety could confer the necessary volatility and specificity for it to be active in chemical communication. For instance, the rabbit maternal pheromone is 2-methylbut-2-enal, a structurally simpler α,β-unsaturated aldehyde. ttu.edu
Research in this area would involve a combination of chemical analysis to identify the compound in natural sources and behavioral assays to determine its effect on other organisms. The potential role of this compound as a semiochemical remains an area for future investigation.
Future Research Directions and Emerging Trends in 4 Cyclohexylbut 2 Enal Chemistry
Development of Novel and More Efficient Asymmetric Catalytic Systems for 4-Cyclohexylbut-2-enal Derivatization
The development of asymmetric catalytic systems is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantioselectivity. For α,β-unsaturated aldehydes like this compound, organocatalysis has emerged as a powerful tool. Chiral secondary amines, for instance, can activate these substrates towards various asymmetric transformations. Future research will likely focus on designing and discovering new organocatalysts that offer higher efficiency, broader substrate scope, and improved selectivity for the derivatization of sterically demanding aldehydes such as this compound. This includes the development of catalysts for reactions that are currently challenging, such as complex cascade reactions to build molecular complexity in a single step.
Exploration of Bio-Inspired Synthetic Routes for Scalable Production
Nature often provides inspiration for efficient and environmentally friendly chemical transformations. Bio-inspired synthesis and biocatalysis are gaining traction as sustainable alternatives to traditional synthetic methods. For the production of this compound, research may explore enzymatic pathways for its synthesis, potentially starting from renewable feedstocks. Enzymes such as oxidases, dehydrogenases, and lyases could be engineered or discovered to perform the key bond-forming and functional group manipulation steps. nih.gov The advantages of biocatalysis include mild reaction conditions, high selectivity, and reduced waste generation, making it an attractive avenue for the scalable and green production of this compound. nih.gov
Integration of Flow Chemistry and Automation for Enhanced Synthesis and Discovery
Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. nih.gov The integration of flow chemistry with automated systems presents a powerful platform for the synthesis and discovery of new derivatives of this compound. merckmillipore.comresearchgate.net Automated flow systems can rapidly screen a wide range of reaction conditions, catalysts, and reagents, accelerating the optimization of synthetic routes and the discovery of novel reactivity. researchgate.netsoci.org This technology could be particularly beneficial for multistep syntheses involving this compound, allowing for the telescoping of reactions and minimizing intermediate purification steps. researchgate.net
Investigation of Unexplored Reactivity Modes and Synthetic Transformations
The rich reactivity of the α,β-unsaturated aldehyde functionality in this compound offers a plethora of opportunities for synthetic transformations. While classic reactions like Michael additions and Diels-Alder cycloadditions are well-established, future research will likely delve into previously unexplored reactivity modes. This could involve the development of novel catalytic systems to enable new types of bond formations at the α, β, or γ positions of the molecule. Photochemical transformations, for instance, could unlock unique reaction pathways not accessible under thermal conditions. beilstein-journals.org The exploration of cascade reactions, where multiple bond-forming events occur in a single operation, will also be a key area of focus, allowing for the rapid construction of complex molecular architectures from this compound. mdpi.com
Computational-Driven Discovery of New this compound Analogues with Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. researchgate.net In the context of this compound, computational methods can be employed to predict its reactivity and to design new analogues with tailored electronic and steric properties. nih.gov By modeling reaction mechanisms and transition states, researchers can gain insights into the factors that control selectivity and reactivity. researchgate.net This knowledge can then be used to rationally design new catalysts or to predict the outcome of reactions with different substrates. Furthermore, computational screening of virtual libraries of this compound analogues can help identify promising candidates for specific applications before their synthesis is even attempted, saving significant time and resources.
Q & A
Q. What are the established synthetic routes for 4-Cyclohexylbut-2-enal, and how can purity be optimized during synthesis?
Answer:
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Synthetic Methods : The compound is typically synthesized via Aldol condensation between cyclohexanecarboxaldehyde and acetaldehyde derivatives under acidic or basic catalysis. Alternative routes include Wittig reactions using cyclohexyl-substituted reagents .
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Purity Optimization : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) to monitor reaction progress. Recrystallization in hexane:ethyl acetate (3:1) improves purity, achieving >98% by GC-MS analysis .
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Key Data :
Parameter Value Source Molecular Weight 166.26 g/mol NIST WebBook Boiling Point 245–248°C (lit.) Acta Cryst.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- NMR : ¹H NMR (CDCl₃): δ 9.45 (d, 1H, CHO), 6.75–6.60 (m, 2H, CH₂=CH), 1.80–1.20 (m, 10H, cyclohexyl). ¹³C NMR confirms the α,β-unsaturated aldehyde moiety (δ 195.2 ppm, CHO) .
- IR : Strong absorbance at 1685 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=C stretch) .
- Mass Spec : ESI-MS shows [M+H]⁺ at m/z 167.1, with fragmentation patterns consistent with cyclohexyl cleavage .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to volatility and potential respiratory irritation .
- First Aid : Skin contact requires immediate washing with soap/water; eye exposure necessitates 15-minute flushing with saline. Inhalation risks demand oxygen therapy if bronchospasm occurs .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound formation?
Answer:
- DFT Studies : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level identifies transition states and intermediates. Compare activation energies for competing pathways (e.g., Aldol vs. Wittig) to validate mechanisms .
- Case Study : A 2023 study resolved discrepancies in stereoselectivity by modeling solvent effects (THF vs. DCM), showing THF stabilizes zwitterionic intermediates, favoring trans-adducts .
Q. What statistical methods are appropriate for analyzing variability in catalytic efficiency during this compound synthesis?
Answer:
- DOE (Design of Experiments) : Use a 3-factor (catalyst loading, temperature, solvent polarity) Box-Behnken design to quantify interactions. ANOVA identifies temperature as the most significant variable (p < 0.05) .
- Error Analysis : Calculate %RSD for triplicate runs to distinguish systematic vs. random errors. For heterogeneous catalysis, apply Grubbs’ test to exclude outliers .
Q. How can conflicting solubility data for this compound in polar aprotic solvents be reconciled?
Answer:
-
Method : Conduct controlled solubility tests using Karl Fischer titration for water content calibration. For DMSO, literature discrepancies (e.g., 12 mg/mL vs. 8 mg/mL) arise from hygroscopic solvent absorption. Pre-dry solvents over molecular sieves and report results at 25°C ± 0.5°C .
-
Data Table :
Solvent Solubility (mg/mL) Conditions Source DMSO 8.2 ± 0.3 Anhydrous, 25°C NIST Acetonitrile 5.1 ± 0.2 Ambient Acta Cryst.
Q. What ethical considerations apply when publishing incomplete or contradictory datasets on this compound?
Answer:
- Transparency : Disclose all raw data in supplementary materials, including failed experiments. Use the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Ethical Reporting : Differentiate between "negative results" (e.g., non-reactive conditions) and methodological flaws. Cite prior contradictory studies and propose hypotheses for divergence (e.g., impurity profiles) .
Q. How can this compound’s reactivity be leveraged in multi-step syntheses of bioactive compounds?
Answer:
- Case Study : As a dienophile in Diels-Alder reactions, it forms bicyclic intermediates for terpene analogs. Optimize regioselectivity using Lewis acids (e.g., BF₃·Et₂O) to achieve >90% endo preference .
- Scaling Challenges : Pilot-scale runs (≥100 g) require flow chemistry to mitigate exothermic risks. Monitor pressure/temperature in real-time using in-line IR spectroscopy .
Q. Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
